molecular formula C15H24O4 B588866 ent-Corey PG-Lactone Diol

ent-Corey PG-Lactone Diol

Cat. No.: B588866
M. Wt: 268.35 g/mol
InChI Key: HWJOPRRQCMFHNY-KVPZUBJNSA-N
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Future Directions

The Corey lactone, of which “ent-Corey PG-Lactone Diol” is an enantiomer, is a highly versatile intermediate for the synthesis of a variety of prostaglandin hormones . Its synthesis process has been optimized for time economy, advancing the on-demand, gram-scale synthesis of high-value targets . This suggests potential future directions in the efficient synthesis of target molecules, particularly those involving chemically orthogonal transformations .

Mechanism of Action

Target of Action

It is known to be a chiral intermediate used in the preparation of prostaglandins (pgs) and pg analogs . Prostaglandins are bioactive lipids that play crucial roles in a variety of biological processes, including inflammation, fever, and pain responses.

Mode of Action

As a chiral intermediate in the synthesis of prostaglandins, it likely contributes to the structural diversity and functional specificity of these bioactive lipids .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially influence its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Corey PG-Lactone Diol involves several steps, starting from readily available starting materials. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often formulated as a solution in methyl acetate for ease of handling and application .

Chemical Reactions Analysis

Types of Reactions: ent-Corey PG-Lactone Diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin analogs and other bioactive molecules that have significant applications in medicinal chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOPRRQCMFHNY-KVPZUBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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